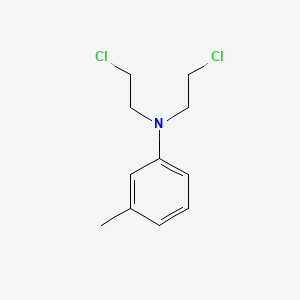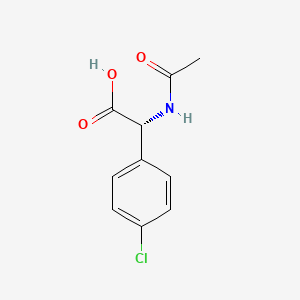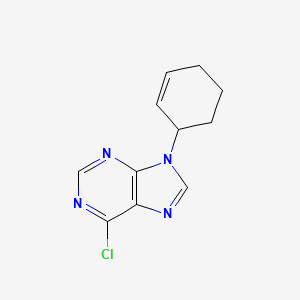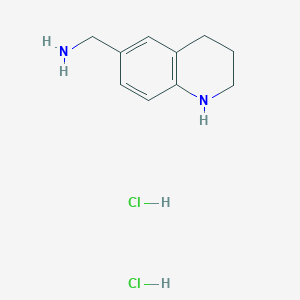![molecular formula C6H5BrN4O B11877020 7-Bromo-3,4-dihydropyrazino[2,3-B]pyrazin-2(1H)-one](/img/structure/B11877020.png)
7-Bromo-3,4-dihydropyrazino[2,3-B]pyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-ブロモ-3,4-ジヒドロピラジノ[2,3-b]ピラジン-2(1H)-オンは、7位に臭素原子を有するピラジノンコアを特徴とする複素環式化合物です。
準備方法
合成経路と反応条件
7-ブロモ-3,4-ジヒドロピラジノ[2,3-b]ピラジン-2(1H)-オンの合成は、通常、適切な前駆体の環化を制御された条件下で行います。一般的な方法の1つは、2,3-ジアミノピラジンとブロモアセチルブロミドを反応させ、次いで水酸化ナトリウムなどの塩基の存在下で環化させることです。この反応は、通常、エタノールまたはアセトニトリルなどの有機溶媒中で高温で行われます。
工業的生産方法
この化合物の工業的生産は、大規模生産のために最適化された同様の合成経路を含みます。これには、反応条件と収率を常に維持するために、連続フローリアクターを使用することが含まれます。溶媒と試薬の選択も、コストと環境への影響を最小限に抑えるように最適化されています。
化学反応の分析
反応の種類
7-ブロモ-3,4-ジヒドロピラジノ[2,3-b]ピラジン-2(1H)-オンは、さまざまな化学反応を起こす可能性があり、これらには以下が含まれます。
置換反応: 臭素原子は、アミンやチオールなどの他の求核剤と置換することができます。
酸化と還元: ピラジノンコアは、特定の条件下で酸化または還元されて、さまざまな誘導体を得ることができます。
環化反応: この化合物は、さらに環化反応に参加して、より複雑な複素環構造を形成することができます。
一般的な試薬と条件
置換: 極性溶媒中のアジ化ナトリウムやチオシアン酸カリウムなどの試薬。
酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、アミンとの置換はアミノ誘導体を得ることができる一方で、酸化はピラジノンオキシドを生成することができます。
科学研究への応用
7-ブロモ-3,4-ジヒドロピラジノ[2,3-b]ピラジン-2(1H)-オンは、科学研究でいくつかの応用があります。
医薬品化学: 特に抗菌剤や抗癌剤としての、薬物設計におけるファーマコフォアとしての可能性について研究されています。
材料科学: この化合物は、有機エレクトロニクスにおける潜在的な用途と、新規ポリマーの構成要素としての用途について研究されています。
生物学的試験: 酵素相互作用や細胞経路を研究するための、生化学アッセイにおけるプローブとして使用されています。
科学的研究の応用
7-Bromo-3,4-dihydropyrazino[2,3-B]pyrazin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is studied for its potential use in organic electronics and as a building block for novel polymers.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
作用機序
7-ブロモ-3,4-ジヒドロピラジノ[2,3-b]ピラジン-2(1H)-オンがその効果を発揮する機序は、主に特定の分子標的との相互作用によるものです。医薬品用途では、特定の酵素または受容体を阻害し、治療効果をもたらす可能性があります。関与する正確な経路は、特定の用途と標的によって異なる可能性があります。
類似化合物の比較
類似化合物
ピラゾロ[3,4-d]ピリミジン: 構造的特徴が似ていますが、生物学的活性は異なる、別の複素環式化合物。
ピラゾロ[4,3-e][1,2,4]トリアゾロ[1,5-c]ピリミジン: 特定のキナーゼに対する強力な阻害活性で知られています。
独自性
7-ブロモ-3,4-ジヒドロピラジノ[2,3-b]ピラジン-2(1H)-オンは、その特定の置換パターンと臭素原子の存在によりユニークであり、これは他の類似化合物と比較して、その反応性と生物学的活性を大きく左右する可能性があります。
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent inhibitory activity against certain kinases.
Uniqueness
7-Bromo-3,4-dihydropyrazino[2,3-B]pyrazin-2(1H)-one is unique due to its specific substitution pattern and the presence of a bromine atom, which can significantly influence its reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C6H5BrN4O |
|---|---|
分子量 |
229.03 g/mol |
IUPAC名 |
3-bromo-7,8-dihydro-5H-pyrazino[2,3-b]pyrazin-6-one |
InChI |
InChI=1S/C6H5BrN4O/c7-3-1-8-5-6(10-3)11-4(12)2-9-5/h1H,2H2,(H,8,9)(H,10,11,12) |
InChIキー |
POSGDJSZCUYKBF-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC2=NC(=CN=C2N1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Phenyl-1,4-dihydroimidazo[4,5-b]indole](/img/structure/B11876944.png)







![8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11877013.png)

![6-Hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11877021.png)
